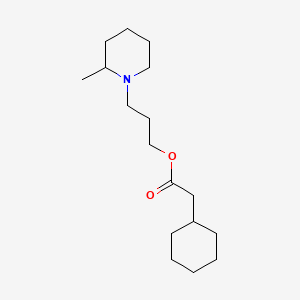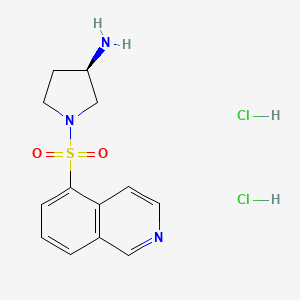
C.I. Direct orange 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Direct Orange 6 is an azo dye, characterized by its reddish-brown powder form . It is commonly used in the textile industry for dyeing cotton, paper, leather, wool, silk, and nylon . This dye belongs to the class of direct dyes, which are applied directly to the substrate in a neutral or alkaline bath .
Vorbereitungsmethoden
The synthesis of C.I. Direct Orange 6 involves the diazotization of aromatic amines followed by coupling with suitable coupling components . The industrial production methods typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with compounds like 2,6-diamino-3-methyl-5-sulfonatophenyl . The reaction conditions are carefully controlled to ensure the formation of the desired azo compound.
Analyse Chemischer Reaktionen
C.I. Direct Orange 6 undergoes various chemical reactions, including:
Reduction: The azo bond can be reduced to form amines.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
C.I. Direct Orange 6 has several scientific research applications:
Wirkmechanismus
The mechanism of action of C.I. Direct Orange 6 involves its interaction with the substrate through hydrogen bonding and Van der Waals forces . The dye molecules align themselves along the cellulose fibers, maximizing these interactions . The azo bond in the dye is responsible for its color properties, and its stability is influenced by the surrounding chemical environment .
Vergleich Mit ähnlichen Verbindungen
C.I. Direct Orange 6 can be compared with other direct dyes such as C.I. Direct Yellow 105, C.I. Direct Orange 39, and C.I. Direct Blue 80 . These dyes share similar properties but differ in their specific chemical structures and color properties. C.I. Direct Orange 6 is unique due to its specific azo structure and the particular shade of orange it imparts to the dyed materials .
Eigenschaften
CAS-Nummer |
6637-88-3 |
|---|---|
Molekularformel |
C28H24N6Na2O6S |
Molekulargewicht |
618.6 g/mol |
IUPAC-Name |
disodium;2,4-diamino-3-[[4-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H26N6O6S.2Na/c1-14-10-17(4-7-21(14)32-31-19-6-9-23(35)20(13-19)28(36)37)18-5-8-22(15(2)11-18)33-34-27-25(29)16(3)12-24(26(27)30)41(38,39)40;;/h4-13,35H,29-30H2,1-3H3,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI-Schlüssel |
VHGDEGWDHMWQLR-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)C)C)N)S(=O)(=O)[O-].[Na+].[Na+] |
Physikalische Beschreibung |
Reddish-brown powder. (NTP, 1992) |
Löslichkeit |
less than 1 mg/mL at 61 °F (NTP, 1992) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


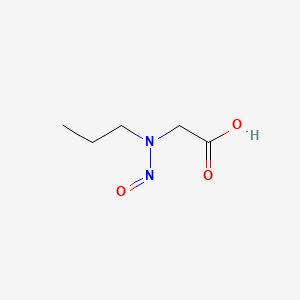
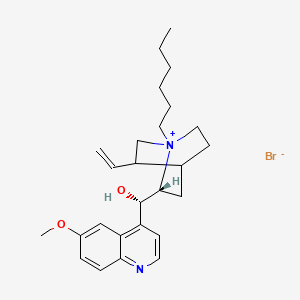


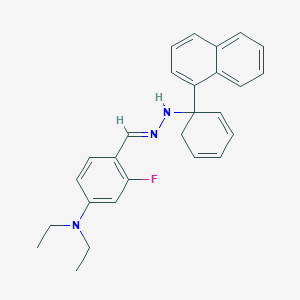
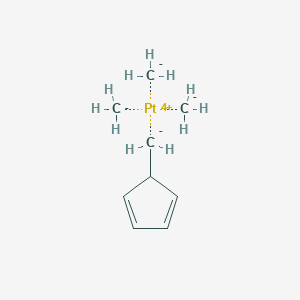
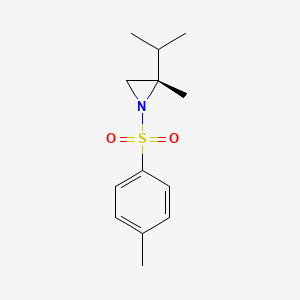

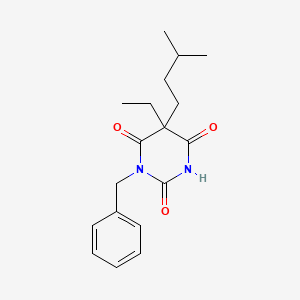
![5S-Iodo-1S,6S-3,7-dioxabicyclo[4,3,0]-nonan-8-one](/img/structure/B13779560.png)
